molecular formula C38H27Br2F4N4O5PS B14804094 Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]-

Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]-

Cat. No.: B14804094
M. Wt: 918.5 g/mol
InChI Key: XZBONGJVYMLTQL-UHFFFAOYSA-N
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Description

Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]- is a complex organic compound It features multiple functional groups, including phosphonic acid, bromine, naphthalene, benzotriazole, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]- involves multiple steps, each requiring specific reagents and conditions The process typically starts with the preparation of the naphthalene and benzotriazole intermediates, followed by their functionalization with bromine, difluoromethyl, and aminosulfinyl groups

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]- can undergo various chemical reactions, including:

    Oxidation: The aminosulfinyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminosulfinyl group may yield sulfonyl derivatives, while substitution of the bromine atoms may yield various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving phosphonic acid derivatives.

    Medicine: As a potential therapeutic agent due to its unique structural features.

    Industry: As a precursor for the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]- involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. The difluoromethyl and aminosulfinyl groups may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acid derivatives, such as:

  • **Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]-
  • **Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]-

Uniqueness

The uniqueness of Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]- lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups, along with the phosphonic acid moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C38H27Br2F4N4O5PS

Molecular Weight

918.5 g/mol

IUPAC Name

[[7-[2-(benzotriazol-1-yl)-2-[[6-bromo-7-[difluoro(sulfinamoyl)methyl]naphthalen-2-yl]methyl]-3-oxo-3-phenylpropyl]-3-bromonaphthalen-2-yl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C38H27Br2F4N4O5PS/c39-31-18-25-12-10-22(14-27(25)16-29(31)37(41,42)54(50,51)52)20-36(35(49)24-6-2-1-3-7-24,48-34-9-5-4-8-33(34)46-47-48)21-23-11-13-26-19-32(40)30(17-28(26)15-23)38(43,44)55(45)53/h1-19H,20-21,45H2,(H2,50,51,52)

InChI Key

XZBONGJVYMLTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CC2=CC3=CC(=C(C=C3C=C2)Br)C(F)(F)P(=O)(O)O)(CC4=CC5=CC(=C(C=C5C=C4)Br)C(F)(F)S(=O)N)N6C7=CC=CC=C7N=N6

Origin of Product

United States

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